molecular formula C6H5BrO3 B1278874 3-(Bromomethyl)-4-methylfuran-2,5-dione CAS No. 98453-81-7

3-(Bromomethyl)-4-methylfuran-2,5-dione

Cat. No.: B1278874
CAS No.: 98453-81-7
M. Wt: 205.01 g/mol
InChI Key: AVTAKKPVKDWUEY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methylfuran-2,5-dione is an organic compound with a molecular formula of C6H5BrO3 It is a derivative of furandione, characterized by the presence of a bromomethyl group and a methyl group attached to the furan ring

Scientific Research Applications

3-(Bromomethyl)-4-methylfuran-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Dichloromaleic anhydride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione typically involves the bromination of 3-methyl-2,5-furandione. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Addition Reactions: The double bonds in the furan ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted furandiones depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methylfuran-2,5-dione involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The furan ring can also participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, 3-methyl-: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    2,5-Furandione, 3,4-dimethyl-: Contains an additional methyl group, altering its steric and electronic properties.

Properties

IUPAC Name

3-(bromomethyl)-4-methylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAKKPVKDWUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453854
Record name 2,5-Furandione, 3-(bromomethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98453-81-7
Record name 2,5-Furandione, 3-(bromomethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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